4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
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Overview
Description
4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- Starting with 4-fluoroaniline, the compound undergoes cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core.
- Common reagents include hydrazine derivatives and suitable catalysts under controlled temperature and pressure conditions.
-
Thioether Formation
- The pyrazolo[3,4-d]pyrimidine core is then reacted with a thioacetic acid derivative to introduce the thioether linkage.
- This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
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Amidation
- The final step involves the coupling of the thioether intermediate with 4-aminobenzamide.
- This reaction is typically carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
- Typical reducing agents are sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution
- The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
- Reagents such as halogens, nitrating agents, or alkylating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
Anticancer Agents: Due to its structural features, the compound is being explored for its anticancer properties, particularly in targeting specific signaling pathways involved in cancer cell proliferation.
Industry
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and thus affecting various signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide: Similar structure but with a chlorine atom instead of fluorine.
4-(2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2S/c21-13-3-7-15(8-4-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-5-1-12(2-6-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLSAGBQHDJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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